molecular formula C16H22N4O B2475935 1-(tert-butyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034512-98-4

1-(tert-butyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2475935
CAS No.: 2034512-98-4
M. Wt: 286.379
InChI Key: RBYVOTBMUVHQCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-butyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C16H22N4O and its molecular weight is 286.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

MAP Kinase Inhibitors

1-(tert-butyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea derivatives have been explored for their inhibitory activity against mitogen-activated protein kinases (MAPKs), particularly p38α MAPK. These compounds, through structure-based design and synthesis, have demonstrated potent inhibition of p38α, indicating their potential in therapeutic applications involving inflammation and autoimmune diseases. The specific interactions within the allosteric site of p38α have been highlighted, showcasing the importance of hydrogen bonding in enhancing inhibitor potency (Getlik et al., 2012).

Anti-angiogenic Potential

The anti-angiogenic capabilities of pyrazolyl-urea derivatives have been investigated, with one study identifying ethyl 1-(2-hydroxypentyl)-5-(3-(3-(trifluoromethyl) phenyl) ureido)-1H-pyrazole-4-carboxylate (GeGe-3) as an effective anti-angiogenic compound. The interaction of GeGe-3 with calreticulin, impacting calcium mobilization and cytoskeleton organization, elucidates its mechanism as an anti-angiogenic factor, highlighting its potential in cancer therapy and research on angiogenesis-related diseases (Morretta et al., 2021).

Pharmacological Characterization

Further pharmacological characterization of related compounds demonstrates their diverse potential in treating various conditions. For instance, UR-7280, a potent angiotensin AT1-selective receptor antagonist, shows unique binding properties indicating its potential in cardiovascular research and therapy. The distinct interaction with the AT1 receptor, as demonstrated by its slowly reversible binding profile, underscores the nuanced effects these compounds can have on receptor dynamics and physiological responses (Arriba et al., 1996).

Mechanism of Action

Target of Action

The primary targets of 3-tert-butyl-1-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]urea are cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) . These enzymes play a crucial role in the inflammatory response, with COX-2 being responsible for the production of prostaglandins and iNOS for the production of nitric oxide .

Mode of Action

The compound interacts with its targets by binding to the active sites of COX-2 and iNOS, inhibiting their activity . This interaction results in a decrease in the production of prostaglandin E2 (PGE2) and nitric oxide (NO), key mediators of inflammation .

Biochemical Pathways

The compound affects the biochemical pathways involved in the inflammatory response. By inhibiting COX-2 and iNOS, it reduces the production of PGE2 and NO . These molecules are part of the signaling pathways that lead to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) . By reducing their levels, the compound can mitigate the inflammatory response.

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in the levels of PGE2 and NO, as well as a decrease in the production of pro-inflammatory cytokines . This can result in a reduction of inflammation and associated symptoms. The compound also showed a high binding affinity to the COX-2 active site, exhibiting similar binding interactions as the native ligand celecoxib .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the presence of lipopolysaccharide (LPS), an endotoxin from Gram-negative bacteria, can stimulate the production of pro-inflammatory cytokines and increase the activity of COX-2 and iNOS Therefore, the compound’s anti-inflammatory effects may be more pronounced in environments with high levels of LPS

Properties

IUPAC Name

1-tert-butyl-3-[2-(4-phenylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-16(2,3)19-15(21)17-9-10-20-12-14(11-18-20)13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYVOTBMUVHQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCCN1C=C(C=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.